molecular formula C27H30N6O2 B10835273 5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-(6-propan-2-yloxypyridin-3-yl)-1H-indazole-3-carboxamide

5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-(6-propan-2-yloxypyridin-3-yl)-1H-indazole-3-carboxamide

Cat. No.: B10835273
M. Wt: 470.6 g/mol
InChI Key: QWXGMMPJHDIFKI-UHFFFAOYSA-N
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Description

“PMID28766366-Compound-Scheme12-4” is a small molecular drug developed by SAMUMED, LLC. It is known for its potential therapeutic applications, particularly as an inhibitor of dual-specificity tyrosine-phosphorylation regulated kinase 1A (DYRK1A) . This compound has garnered significant attention due to its unique structure and promising biological activities.

Preparation Methods

The synthesis of “PMID28766366-Compound-Scheme12-4” involves a series of chemical reactions under controlled conditions. The synthetic route typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to various chemical transformations.

    Reaction Conditions: The reactions are carried out under specific temperature, pressure, and solvent conditions to ensure optimal yield and purity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Industrial production methods for this compound may involve scaling up the laboratory synthesis to a larger scale, ensuring that the reaction conditions are optimized for mass production while maintaining the quality and consistency of the product .

Chemical Reactions Analysis

“PMID28766366-Compound-Scheme12-4” undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

“PMID28766366-Compound-Scheme12-4” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID28766366-Compound-Scheme12-4” involves its interaction with dual-specificity tyrosine-phosphorylation regulated kinase 1A (DYRK1A). By inhibiting this kinase, the compound can modulate various cellular pathways, leading to its therapeutic effects. The molecular targets and pathways involved include the regulation of gene expression, cell cycle control, and apoptosis .

Comparison with Similar Compounds

“PMID28766366-Compound-Scheme12-4” can be compared with other similar compounds, such as:

    Compound A: Another DYRK1A inhibitor with a different chemical structure but similar biological activity.

    Compound B: A small molecule with a similar mechanism of action but targeting a different kinase.

    Compound C: A compound with structural similarities but different therapeutic applications.

The uniqueness of “PMID28766366-Compound-Scheme12-4” lies in its specific inhibition of DYRK1A and its potential for treating a wide range of diseases .

Properties

Molecular Formula

C27H30N6O2

Molecular Weight

470.6 g/mol

IUPAC Name

5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-(6-propan-2-yloxypyridin-3-yl)-1H-indazole-3-carboxamide

InChI

InChI=1S/C27H30N6O2/c1-18(2)35-25-9-7-22(16-29-25)30-27(34)26-23-13-20(6-8-24(23)31-32-26)21-12-19(14-28-15-21)17-33-10-4-3-5-11-33/h6-9,12-16,18H,3-5,10-11,17H2,1-2H3,(H,30,34)(H,31,32)

InChI Key

QWXGMMPJHDIFKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C=C1)NC(=O)C2=NNC3=C2C=C(C=C3)C4=CN=CC(=C4)CN5CCCCC5

Origin of Product

United States

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